molecular formula C12H21BN2O2 B1393382 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 879487-10-2

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1393382
M. Wt: 236.12 g/mol
InChI Key: OGYYMVGDKVJYSU-UHFFFAOYSA-N
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Patent
US08592448B2

Procedure details

In a sealed tube, to a suspension of 4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (566.9 mg, 2.922 mmol) and Cs2CO3 (1.5442 g, 4.739 mmol) in DMF (6 mL), isopropyl iodide (753.3 mg, 4.431 mmol) was added and the reaction was allowed to stir at 100° C. for 19 h. Water was added to dilute the reaction and dissolve all salts that had formed, after which EtOAc was added and the two layers were separated. The organic layer was washed twice with water and once with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The combined aqueous layers were back extracted once with EtOAc, which was combined with the other organic batch. One obtained the title material as yellow oil. It was used without further purification in the next step. 1H NMR (400 MHz, CDCl3): δ=1.33 (s, 12H), 1.51 (d, J=6.8 Hz, 6H), 4.53 (spt, J=6.7 Hz, 1H), 7.75 (s, 1H), 7.80 (s, 1H). MS (AP+): m/z 235.98 (76) [MH+]. HPLC: tR=3.22 min (ZQ3, polar—5 min).
Quantity
566.9 mg
Type
reactant
Reaction Step One
Quantity
1.5442 g
Type
reactant
Reaction Step One
Quantity
753.3 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.C([O-])([O-])=O.[Cs+].[Cs+].[CH:21](I)([CH3:23])[CH3:22].O>CN(C=O)C.CCOC(C)=O>[CH:21]([N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)([CH3:23])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
566.9 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
1.5442 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
753.3 mg
Type
reactant
Smiles
C(C)(C)I
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir at 100° C. for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
to dilute
CUSTOM
Type
CUSTOM
Details
the reaction
DISSOLUTION
Type
DISSOLUTION
Details
dissolve all salts that
CUSTOM
Type
CUSTOM
Details
had formed
CUSTOM
Type
CUSTOM
Details
the two layers were separated
WASH
Type
WASH
Details
The organic layer was washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back extracted once with EtOAc, which

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)(C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.